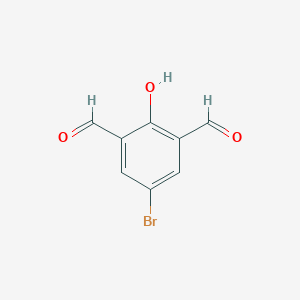

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFPZMUTXRLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413943 | |

| Record name | 2,6-Diformyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109517-99-9 | |

| Record name | 2,6-Diformyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and reactivity of this compound (also known as 5-bromo-2-hydroxyisophthalaldehyde or 2,6-diformyl-4-bromophenol). This aromatic aldehyde is a pivotal precursor in supramolecular chemistry, particularly in the synthesis of Robson-type macrocyclic ligands. This document is intended for researchers, medicinal chemists, and materials scientists, offering in-depth analysis of its structural characteristics, spectroscopic data, and chemical behavior, supported by established experimental protocols and theoretical insights.

Core Molecular and Structural Properties

This compound is a substituted aromatic compound whose properties are dictated by the interplay of its hydroxyl, bromo, and two aldehyde functional groups.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde | [1] |

| CAS Number | 109517-99-9 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1][2] |

| Molecular Weight | 229.03 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C=O)Br | [1] |

| InChIKey | OEHFPZMUTXRLFE-UHFFFAOYSA-N | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_OH [label="O", fontcolor="#EA4335"]; H_OH [label="H", fontcolor="#202124"]; Br [label="Br", fontcolor="#34A853"]; C_CHO1 [label="C"]; H_CHO1 [label="H"]; O_CHO1 [label="O", fontcolor="#EA4335"]; C_CHO2 [label="C"]; H_CHO2 [label="H"]; O_CHO2 [label="O", fontcolor="#EA4335"]; H_arom [label="H"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C2 -- O_OH; O_OH -- H_OH; C5 -- Br; C1 -- C_CHO1; C_CHO1 -- H_CHO1; C_CHO1 -- O_CHO1 [style=double]; C3 -- C_CHO2; C_CHO2 -- H_CHO2; C_CHO2 -- O_CHO2 [style=double]; C4 -- H_arom;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_OH [pos="-1.74,1!"]; H_OH [pos="-2.3,0.6!"]; Br [pos="1.74,-1!"]; C_CHO1 [pos="0,2!"]; H_CHO1 [pos="-0.5,2.5!"]; O_CHO1 [pos="0.5,2.5!"]; C_CHO2 [pos="-1.74,-1!"]; H_CHO2 [pos="-2.3,-0.6!"]; O_CHO2 [pos="-2.3,-1.4!"]; H_arom [pos="0,-1.9!"]; }

Caption: 2D Structure of this compound.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[2] The molecule is nearly planar, with only minor deviations of the non-hydrogen atoms from the mean plane.[2] This planarity is a critical factor in its ability to serve as a building block for larger, rigid supramolecular structures.

The crystal packing is stabilized by a network of hydrogen bonds. Notably, the structure features both intra- and intermolecular hydrogen bonds involving the hydroxyl and aldehyde oxygen atoms.[2][3] Furthermore, C—H⋯Br hydrogen bonds link two molecules about inversion centers, contributing to the stability of the crystal lattice.[2][3]

Table of Crystallographic Data:

| Parameter | Value | Reference |

| Formula | C₈H₅BrO₃ | [2] |

| Molecular Weight | 229.03 | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| a (Å) | 7.5206 (15) | [2] |

| b (Å) | 3.9367 (8) | [2] |

| c (Å) | 25.881 (5) | [2] |

| β (°) ** | 96.84 (3) | [2] |

| Volume (ų) ** | 760.8 (3) | [2] |

| Z | 4 | [2] |

| Calculated Density (Mg m⁻³) | 2.000 | [2] |

Synthesis and Purification

The synthesis of this compound is reliably achieved through the selective oxidation of a precursor phenol. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Synthetic Workflow: Oxidation of 4-bromo-2,6-dihydroxymethylphenol

The most commonly cited method involves the oxidation of 4-bromo-2,6-dihydroxymethylphenol using activated manganese dioxide (MnO₂).[2] MnO₂ is a preferred reagent for oxidizing allylic and benzylic alcohols due to its high selectivity, which leaves the phenolic hydroxyl group and the aromatic ring intact.

Sources

A Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key building block in the synthesis of various pharmaceutical and complex molecular architectures. This document, intended for researchers and professionals in the fields of chemistry and drug development, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It offers insights into the structural elucidation and characterization of this molecule, supported by experimental protocols and data interpretation.

Introduction

This compound, also known as 2,6-diformyl-4-bromophenol, is a versatile aromatic compound. Its structure, featuring a phenolic hydroxyl group, a bromine substituent, and two aldehyde functionalities, makes it a valuable precursor in the synthesis of macrocyclic ligands, Schiff bases, and other complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Molecular Structure and Properties

The structural and chemical properties of this compound are foundational to interpreting its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 109517-99-9 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the hydroxyl, aldehyde, and aromatic protons.

¹H NMR Data (CDCl₃, 200 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.55 | Singlet | 1H | -OH |

| 10.20 | Singlet | 2H | -CHO |

| 8.07 | Singlet | 2H | Ar-H |

Source: ResearchGate

Interpretation:

-

Hydroxyl Proton (-OH): The singlet at 11.55 ppm is characteristic of a phenolic hydroxyl proton involved in intramolecular hydrogen bonding with the adjacent aldehyde groups. This strong hydrogen bonding deshields the proton, shifting it significantly downfield.

-

Aldehyde Protons (-CHO): The singlet at 10.20 ppm, integrating to two protons, corresponds to the two equivalent aldehyde protons. Their downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The singlet at 8.07 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at the C4 and C6 positions. The symmetry of the molecule renders these protons chemically equivalent, resulting in a single resonance. Note: The original source indicated an integration of 2H for the aromatic protons, which is consistent with the molecular structure.

¹³C NMR Spectroscopy

¹³C NMR Data of 2-Bromo-5-hydroxybenzaldehyde (CDCl₃/DMSO-d₆, 75.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 191.4 | Carbonyl carbon (-CHO) |

| 157.1 | Carbon attached to hydroxyl group (C-OH) |

| 134.0 | Aromatic carbon (CH) |

| 133.3 | Aromatic carbon (CH) |

| 123.1 | Aromatic carbon (CH) |

| 115.3 | Aromatic carbon (C-Br) |

| 114.9 | Aromatic carbon (C-CHO) |

Source: Benchchem[2]

Expected ¹³C NMR Spectrum for this compound:

Based on the structure and the data from the isomer, the following peaks can be predicted:

-

Aldehyde Carbonyls (C=O): A signal in the range of 190-200 ppm.

-

Phenolic Carbon (C-OH): A signal around 160 ppm.

-

Aromatic Carbons (C-H): Signals in the aromatic region (120-150 ppm).

-

Aromatic Carbon (C-Br): A signal in the lower end of the aromatic region, typically around 110-120 ppm.

-

Aromatic Carbons (C-CHO): Signals adjacent to the aldehyde groups, likely in the 130-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties. While a detailed spectrum for the target molecule is not available, the spectrum of the isomer 5-Bromo-2-hydroxybenzaldehyde from the NIST WebBook provides a useful reference.[3]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2900-2800 & ~2800-2700 | C-H (aldehyde) | Stretching (Fermi doublet) |

| ~1700-1680 | C=O (aldehyde) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1200 | C-O (phenol) | Stretching |

| Below 800 | C-Br | Stretching |

Interpretation:

The broad O-H stretching band is indicative of hydrogen bonding. The presence of a strong C=O stretching absorption confirms the aldehyde functional groups. The characteristic C-H stretching frequencies for both aromatic and aldehyde protons, along with aromatic C=C stretching and C-O stretching of the phenol, would further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

GC-MS Data:

PubChem lists GC-MS data for this compound with prominent peaks at m/z 200 and 202.[1]

Interpretation:

-

Molecular Ion Peak (M⁺): The molecular weight of the compound is 229.03 g/mol . The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of a bromine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity at m/z = 228 (for C₈H₅⁷⁹BrO₃) and m/z = 230 (for C₈H₅⁸¹BrO₃).

-

Fragmentation Pattern: The peaks at m/z 200 and 202 likely correspond to the loss of a carbonyl group (CO, 28 Da) from the molecular ion, resulting in fragments with m/z = 200 and 202. This is a common fragmentation pathway for aromatic aldehydes. Further fragmentation could involve the loss of the second aldehyde group and the bromine atom. A peak at m/z 121 would correspond to the loss of both CO and Br.

The mass spectrum of the isomer, 5-Bromo-2-hydroxybenzaldehyde, available on the NIST WebBook, can serve as a reference for predicting the fragmentation pattern.[4]

Experimental Protocols

Synthesis of this compound

A reported synthesis of the title compound involves the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of the target compound.

Detailed Protocol:

-

Dissolve 4-bromo-2,6-bis(hydroxymethyl)phenol in a suitable solvent such as chloroform.

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂), to the solution.

-

Reflux the mixture for a sufficient period to ensure complete oxidation of the hydroxymethyl groups to aldehydes.

-

After the reaction is complete, filter the mixture to remove the solid manganese dioxide.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization

Caption: A logical workflow for the spectroscopic analysis of the compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum confirms the presence and chemical environment of the hydroxyl, aldehyde, and aromatic protons. While definitive ¹³C NMR and IR spectra for the target molecule were not found in the literature search, analysis of related isomers provides a strong basis for predicting the expected spectral features. The mass spectrometry data, with its characteristic isotopic pattern for bromine, unequivocally confirms the presence of a bromine atom and provides insights into the molecule's fragmentation pathways. This comprehensive spectroscopic guide serves as a valuable resource for researchers utilizing this important chemical intermediate.

References

-

PubChem. This compound. [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. In: NIST Chemistry WebBook. [Link]

-

ResearchGate. This compound. [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. In: NIST Chemistry WebBook. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on the molecule's structural attributes and the physicochemical properties of common organic solvents. Detailed, step-by-step protocols for the experimental determination of solubility are provided to empower researchers in generating precise, application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for process optimization, reaction condition selection, and formulation development.

Introduction: Understanding the Molecule

This compound (also known as 5-bromo-2-hydroxyisophthalaldehyde) is a substituted aromatic aldehyde with the molecular formula C₈H₅BrO₃.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, and two aldehyde groups. This unique combination of functional groups dictates its chemical reactivity and, critically, its solubility profile.

The presence of the polar hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding, while the bromine atom and the benzene ring contribute to its lipophilicity and molecular weight. Understanding the interplay of these features is paramount to predicting how this compound will interact with various solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, with both polar (hydroxyl, aldehydes) and nonpolar (benzene ring, bromine) characteristics.

Analysis of Molecular Structure and Intermolecular Forces

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the aldehyde groups are hydrogen bond acceptors. This suggests a high affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The electronegative oxygen and bromine atoms create significant dipole moments within the molecule, leading to favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Based on this analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various common organic solvents, categorized by solvent class. It is crucial to note that these are predictions based on chemical principles; experimental verification is essential for precise quantitative data.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl and aldehyde groups. |

| Ethanol | High | Similar to methanol, with a slightly larger nonpolar component. | |

| Isopropanol | Moderate to High | Increased steric hindrance and nonpolar character may slightly reduce solubility compared to methanol and ethanol. | |

| Water | Low | While capable of hydrogen bonding, the large nonpolar aromatic ring and bromine atom are expected to significantly limit aqueous solubility.[2] | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar and an excellent hydrogen bond acceptor. | |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO in its polarity and hydrogen bond accepting capabilities. | |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than other polar aprotic solvents. | |

| Tetrahydrofuran (THF) | Moderate to High | Ethereal oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Hexane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the crystalline solid. |

| Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the benzene ring of the solute, leading to slightly higher solubility than in aliphatic hydrocarbons. | |

| Dichloromethane (DCM) | Moderate | Possesses a significant dipole moment, allowing for favorable dipole-dipole interactions. | |

| Chloroform | Moderate to High | Similar to DCM, with the potential for weak hydrogen bonding. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following gravimetric shake-flask method is a robust and widely accepted protocol for determining the thermodynamic solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated pipettes and glassware

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Drying oven

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials in a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Dry the vials to a constant weight.

-

Accurately weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial tare weight.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered aliquot (mL)) * 100

-

Diagram of the Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

-

Temperature: The solubility of most solid organic compounds increases with temperature.[3] Therefore, it is crucial to maintain a constant and accurately recorded temperature during solubility experiments.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Using high-purity starting materials is essential for obtaining reliable data.

-

pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, an increase in pH would lead to deprotonation, forming a phenolate salt, which would dramatically increase water solubility.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved January 14, 2026, from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Chemistry LibreTexts. (2022, September 15). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.

- YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone.

- Avdeef, A. (2012).

Sources

IUPAC name for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: A Core Moiety for Advanced Chemical Synthesis

Abstract

This compound is a highly functionalized aromatic compound of significant interest in the fields of supramolecular chemistry, materials science, and drug development. Its unique arrangement of two aldehyde groups flanking a phenolic hydroxyl group on a brominated benzene ring makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol, and its critical applications as a building block for macrocyclic ligands, Schiff bases, and Metal-Organic Frameworks (MOFs). The content herein is intended for researchers, chemists, and professionals in drug discovery seeking to leverage this compound's synthetic potential.

Introduction: The Strategic Value of a Multifunctional Precursor

Substituted aromatic aldehydes are fundamental building blocks in organic synthesis. Among them, this compound stands out due to its trifunctional nature. The two aldehyde moieties serve as reactive sites for condensation reactions, the hydroxyl group provides a coordination site for metal ions and a point for further functionalization, while the bromo-substituent offers a handle for cross-coupling reactions or can be used to modulate the electronic properties of the molecule.

This compound is particularly recognized as a key precursor in the synthesis of Robson-type macrocyclic ligands, which are instrumental in the study of binuclear metal complexes that can mimic the active sites of metalloenzymes.[1] Furthermore, its structure is foundational for creating advanced materials like Metal-Organic Frameworks (MOFs) and specialized organic cage structures, which have burgeoning applications in gas storage, catalysis, and targeted drug delivery.[2][3]

Confirmed Nomenclature and Molecular Structure

Correctly identifying a chemical compound is the bedrock of reproducible science. The title compound is unambiguously identified by the following nomenclature and structural identifiers.

-

IUPAC Name: this compound[4]

-

Synonyms: 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde[4]

-

CAS Number: 109517-99-9[4]

-

PubChem CID: 5260206[4]

-

Molecular Formula: C₈H₅BrO₃[4]

-

Canonical SMILES: C1=C(C=C(C(=C1C=O)O)C=O)Br[4]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The molecular properties of a compound dictate its solubility, reactivity, and potential for intermolecular interactions. These are crucial considerations in experimental design, particularly in drug development and materials synthesis. The key computed properties are summarized below.

| Property Name | Value | Source |

| Molecular Weight | 229.03 g/mol | [4] |

| Monoisotopic Mass | 227.94221 Da | [4] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| XLogP3-AA (Lipophilicity) | 1.7 | [4] |

| Complexity | 165 | [3] |

The moderate lipophilicity (XLogP3-AA) and significant polar surface area suggest that this molecule possesses a balance of hydrophobic and hydrophilic character, influencing its solubility in various organic solvents and its potential for forming hydrogen bonds.

Recommended Synthesis Protocol: Selective Oxidation

The synthesis of this compound is reliably achieved through the selective oxidation of its precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol.[1] The choice of oxidant is critical to ensure the primary benzylic alcohols are converted to aldehydes without over-oxidation to carboxylic acids or undesired reactions with the phenol ring. Activated Manganese (IV) dioxide (MnO₂) is the reagent of choice for this transformation due to its high selectivity and mild reaction conditions.

Caption: Workflow for the synthesis of the title compound via oxidation.

Experimental Methodology

Materials and Reagents:

-

4-bromo-2,6-bis(hydroxymethyl)phenol (1 equivalent)

-

Activated Manganese (IV) dioxide (MnO₂) (approx. 10-15 equivalents)

-

Anhydrous Chloroform (CHCl₃)

-

Celite or filter aid

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, suspend the starting material, 4-bromo-2,6-bis(hydroxymethyl)phenol, in anhydrous chloroform. The volume should be sufficient to ensure effective stirring (e.g., 20-25 mL of solvent per gram of starting material).

-

Addition of Oxidant: To this suspension, add activated MnO₂ in portions with vigorous stirring. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction at ambient temperature.

-

Causality Note: MnO₂ is an insoluble, surface-active oxidant. A large excess is used to drive the reaction to completion and provide sufficient surface area for the heterogeneous reaction to proceed efficiently. Its mild nature prevents oxidation of the sensitive phenol group.

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot. The reaction typically proceeds to completion within 12-24 hours.

-

Workup and Isolation: Upon completion, the solid MnO₂ and its reduced forms are removed by filtration through a pad of Celite. The filter cake should be washed thoroughly with additional chloroform to recover all the product.

-

Purification: Combine the filtrate and washings. Remove the chloroform under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Applications in Drug Development and Advanced Materials

The true value of this compound lies in its utility as a versatile synthetic platform. Its three reactive sites can be addressed orthogonally or simultaneously to build molecular complexity rapidly.

Precursor to Robson-Type Macrocyclic Ligands

A primary application is in the synthesis of binucleating macrocycles.[1] The compound undergoes a [2+2] condensation reaction with a diamine (e.g., ethylenediamine). The two aldehyde groups of one molecule react with the two amine groups of two separate diamine molecules, and this process is repeated with a second molecule of the dicarbaldehyde to form a large macrocyclic ring. The phenolic hydroxyl groups are positioned inside the macrocycle, creating two distinct metal-binding pockets.

Caption: Logical pathway from the title compound to functional metal complexes.

These resulting binuclear metal complexes are invaluable in coordination chemistry and serve as models for studying magnetic interactions between metal centers and mimicking the catalytic activity of metalloenzymes like catechol oxidase or phosphatases.

Platform for Biologically Active Schiff Bases

Schiff base formation (the reaction of an aldehyde with a primary amine to form an imine) is a cornerstone of medicinal chemistry. While the title compound itself is a precursor, its close relative, 5-bromosalicylaldehyde, is well-documented to form Schiff bases with a wide array of biological activities, including antibacterial, anticancer, and antioxidant properties.[5][6]

By extension, this compound offers the ability to create more complex structures, such as bis-Schiff bases or polymers, by reacting with two equivalents of an amine or one equivalent of a diamine. This allows for the development of novel ligands that can chelate metals with high affinity or molecules with two pharmacophores, potentially leading to compounds with enhanced potency or novel mechanisms of action.

Organic Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal nodes connected by organic linkers. The title compound is an ideal candidate for an organic linker.[2][3] The hydroxyl and two aldehyde groups (which can be oxidized to carboxylates) provide the necessary coordination points to bind with metal centers, while the brominated benzene core forms the rigid strut of the framework. The resulting porous materials are highly investigated for advanced applications, including:

-

Targeted Drug Delivery: The pores can be loaded with therapeutic agents, which are then released under specific physiological conditions.

-

Gas Storage and Separation: The defined pore sizes allow for the selective capture of gases like CO₂ or H₂.

-

Heterogeneous Catalysis: The framework can incorporate catalytically active metal sites.

Conclusion and Future Outlook

This compound is far more than a simple aromatic compound; it is a strategic platform for chemical innovation. Its confirmed structure and well-defined physicochemical properties, coupled with a reliable synthesis protocol, make it an accessible and valuable tool for chemists. Its demonstrated utility in forming complex macrocycles, its potential for creating novel biologically active Schiff bases, and its role as a linker in advanced materials like MOFs underscore its importance. For researchers and drug development professionals, this compound represents a gateway to novel therapeutic agents, sophisticated biomimetic systems, and next-generation drug delivery vehicles. Future research will likely focus on exploiting the bromo-substituent for post-synthetic modification, further expanding the chemical space accessible from this remarkable precursor.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 Source: Matrix Fine Chemicals URL: [Link]

-

Title: A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde Source: MDPI URL: [Link]

-

Title: Benzaldehyde, 5-bromo-2-hydroxy- Source: NIST WebBook URL: [Link]

-

Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5-Bromobenzene-1,3-dicarbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: ResearchGate URL: [Link]

-

Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Benzenedicarboxaldehyde, 5-broMo-2-hydroxy- | 109517-99-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H5BrO3 | CID 5260206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key synthetic intermediate. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. The core of this guide focuses on its critical role as a precursor in the synthesis of Robson-type macrocycles and the subsequent applications of their metal complexes in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This whitepaper serves as a vital resource for researchers engaged in synthetic chemistry and drug discovery, offering field-proven insights and detailed experimental methodologies.

Introduction: A Versatile Building Block

This compound, also known as 2,6-diformyl-4-bromophenol, is an aromatic aldehyde that has garnered significant interest in the field of supramolecular chemistry and medicinal inorganic chemistry. Its unique trifunctional structure, featuring two reactive aldehyde groups and a phenolic hydroxyl group on a brominated benzene ring, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.

The primary utility of this compound lies in its role as a foundational component for the construction of Robson-type macrocycles. These macrocyclic ligands, formed through the Schiff base condensation of the dicarbaldehyde with various diamines, are adept at forming stable dinuclear metal complexes. The specific geometry and electronic properties of these complexes, which can be fine-tuned by the choice of metal ion and diamine, are central to their potential therapeutic applications. This guide will delve into the synthesis of the title compound and explore the subsequent creation of these macrocycles and their promising biological activities.

Compound Identification and Properties

A thorough understanding of the fundamental characteristics of a chemical compound is paramount for its effective and safe use in a research and development setting.

Chemical Identity

-

CAS Number: 109517-99-9[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde, 1,3-Benzenedicarboxaldehyde, 5-bromo-2-hydroxy-[1]

-

Molecular Formula: C₈H₅BrO₃[1]

-

Molecular Weight: 229.03 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various solvents and its suitability for different reaction conditions.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly available in search results | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Soluble in Chloroform | [3] |

| pKa | Not explicitly available in search results |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of the synthesized compound.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR | δ (ppm): 11.55 (s, 1H, OH), 10.20 (s, 2H, CHO), 8.07 (s, 2H, Ar-H) | [3] |

| IR (Infrared) | Key stretches for O-H, C=O (aldehyde), and C-Br bonds are expected. Specific data not available in search results. | |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in accessing the downstream macrocyclic compounds. The most cited method involves the oxidation of a precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol.

Reaction Scheme

The synthetic pathway involves the selective oxidation of the two benzylic alcohol groups of the starting material to aldehydes, while the phenolic hydroxyl group remains intact.

Caption: Figure 1. Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the method reported by Xie et al. (1994) in Synthetic Communications.[3]

Materials:

-

4-bromo-2,6-bis(hydroxymethyl)phenol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 4-bromo-2,6-bis(hydroxymethyl)phenol in chloroform.

-

Addition of Oxidant: To the stirred solution, add an excess of activated manganese dioxide. The amount of MnO₂ should be sufficient to ensure complete oxidation of both alcohol groups.

-

Reaction: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Purification: Filter the reaction mixture to remove the manganese dioxide and its byproducts. Wash the filter cake with additional chloroform.

-

Isolation: Combine the filtrate and washings and remove the chloroform under reduced pressure using a rotary evaporator. The resulting solid is the desired product, this compound. Further purification, if necessary, can be achieved by recrystallization.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods, including ¹H NMR, IR, and mass spectrometry, and by comparing the obtained data with the literature values.

Application in the Synthesis of Robson-Type Macrocycles

The primary and most significant application of this compound is as a precursor for the synthesis of Robson-type macrocyclic ligands. These macrocycles are typically formed through a [2+2] Schiff base condensation reaction with a diamine.

General Reaction Workflow

The dialdehyde functionality of this compound allows for a template-driven condensation reaction with a diamine in the presence of a metal salt, leading to the formation of a dinuclear macrocyclic complex.

Caption: Figure 2. General workflow for Robson-type macrocycle synthesis.

Role in Drug Development: A Gateway to Bioactive Metal Complexes

While this compound itself is not a therapeutic agent, its derivatives, particularly the dinuclear metal complexes of the Robson-type macrocycles, have shown significant promise in the field of drug development. The chelated metal ions in these complexes can play a crucial role in their biological activity.

Anticancer and Antimicrobial Potential

Schiff bases and their metal complexes are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][4] The imine group in Schiff bases is critical for their biological activity. The metal complexes derived from Robson-type macrocycles synthesized from this compound are being investigated for their potential as:

-

Anticancer Agents: Dinuclear metal complexes can interact with biological targets such as DNA in unique ways compared to mononuclear complexes, potentially leading to enhanced cytotoxicity against cancer cells.[5][6] The design of these complexes allows for the modulation of their redox properties, which can be exploited to induce oxidative stress within cancer cells.

-

Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial activity of the ligand. The resulting complexes may have improved lipophilicity, facilitating their transport across microbial cell membranes.

Safety and Handling

As a laboratory chemical, proper handling and storage of this compound are essential to ensure the safety of researchers.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.[5]

-

Conclusion

This compound is a pivotal synthetic intermediate with significant potential in the development of novel therapeutic agents. Its utility as a precursor for Robson-type macrocycles opens a gateway to a vast array of dinuclear metal complexes with tunable properties. The exploration of the anticancer and antimicrobial activities of these complexes is an active area of research with the potential to yield new classes of drugs. This guide provides a foundational understanding of this compound, from its synthesis to its applications, to aid researchers in harnessing its potential in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Schiff Base Derived from 3,4-Diaminobenzophenone. E-Journal of Chemistry, 9(3), 1357-1364.

- Global Journal of Science Frontier Research. (2014). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases. Global Journal of Science Frontier Research, 14(B3), 1-6.

- Hassan, K., El-Gazzar, A. B. A., & El-Gamil, M. M. (2019). Synthesis and antimicrobial activity of some new pyrazole-based Schiff bases. Journal of the Iranian Chemical Society, 16(1), 1-11.

- Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(8), o884-o885.

- Ibrahim, M. N., El-Gamil, M. M., & El-Gazzar, A. B. A. (2019). Synthesis, characterization and antimicrobial activity of some new pyrazole-based Schiff bases and their metal complexes. Journal of the Iranian Chemical Society, 16(1), 1-11.

- Kose, M., Ceyhan, G., Tümer, F., & Purtas, S. (2015). A novel porphyrin derivative and its metal complexes: Electrochemical, photoluminescence, thermal, DNA-binding and superoxide dismutase activity studies. Journal of Molecular Structure, 1100, 438-448.

Sources

- 1. This compound | C8H5BrO3 | CID 5260206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journalofscience.org [journalofscience.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

An In-Depth Technical Guide to the Molecular Weight and Characterization of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a cornerstone for its synthesis, characterization, and application in advanced scientific research. Moving beyond a simple numerical value, we explore the experimental basis for this property and its critical role in laboratory and developmental contexts.

Core Compound Identification and Properties

This compound is an aromatic organic compound whose utility in chemical synthesis is derived from its specific arrangement of functional groups: a hydroxyl group, two aldehyde moieties, and a bromine atom substituent on a benzene core. This structure makes it a valuable precursor for synthesizing macrocyclic ligands, Metal-Organic Frameworks (MOFs), and complex pharmaceutical intermediates.[1][2]

Precise identification begins with its fundamental physicochemical properties, which are summarized below. The molecular weight is a calculated value based on the molecular formula and the isotopic masses of its constituent atoms.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₅BrO₃ | [1][3] |

| Molecular Weight | 229.03 g/mol | [1][2][3] |

| Exact Mass | 227.94221 Da | [3] |

| CAS Number | 109517-99-9 | [1][3] |

| Synonyms | 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde | [1][3] |

| Melting Point | 113-115 °C | [1] |

| Physical Form | Solid |

The Central Role of Molecular Weight in Scientific Application

In the laboratory, molecular weight is not merely a descriptor but a critical parameter that underpins the entirety of experimental work. Its importance is threefold:

-

Stoichiometric Precision : All synthetic reactions rely on the mole concept. The molecular weight of 229.03 g/mol is the conversion factor used to calculate the precise mass of this compound required to achieve a specific molar quantity for a reaction. This ensures correct reactant ratios, maximizes yield, and minimizes byproduct formation.

-

Analytical Verification : Techniques like mass spectrometry directly measure the mass-to-charge ratio of a compound, providing experimental verification of its molecular weight and, by extension, its elemental composition. This is the ultimate confirmation that the synthesized or procured material is indeed the correct substance.

-

Drug Discovery and Development : In medicinal chemistry, molecular weight is a key component of frameworks like Lipinski's Rule of Five, which predicts the druglikeness of a molecule. While this compound is a precursor, the molecular weights of its derivatives are critical design parameters for ensuring properties like bioavailability.[4]

The logical workflow for compound verification, from synthesis to characterization, is heavily reliant on establishing the correct molecular weight.

Caption: Workflow for the synthesis and analytical verification of a chemical compound.

Experimental Protocols for Molecular Weight Determination

The definitive technique for determining the molecular weight of an organic molecule is Mass Spectrometry (MS). The following is a generalized protocol for analyzing this compound.

Protocol: Mass Spectrometry Analysis

-

Objective : To obtain a mass spectrum that confirms the molecular weight of the title compound. The presence of a bromine atom makes its isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) a key diagnostic feature.

-

Instrumentation : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for obtaining an exact mass.

-

Methodology :

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution serially to a final concentration of ~1-10 µg/mL.

-

Ionization Method Selection : Electrospray ionization (ESI) is a common choice for polar molecules with acidic protons, like the hydroxyl group in this compound. In negative ion mode, ESI would likely generate the [M-H]⁻ ion at m/z 226.93. Atmospheric Pressure Chemical Ionization (APCI) is an alternative.

-

Instrument Calibration : Calibrate the mass spectrometer using a known standard appropriate for the desired mass range to ensure high mass accuracy.

-

Sample Infusion : Infuse the prepared sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). Ensure sufficient scans are averaged to obtain a high-quality spectrum.

-

Data Analysis :

-

Identify the molecular ion peak (e.g., [M-H]⁻).

-

Critically, look for the characteristic isotopic pattern of bromine. The peak for the ⁸¹Br isotope will appear 2 Da higher than the ⁷⁹Br peak, with nearly equal intensity. For the [M-H]⁻ ion, this would mean peaks around m/z 226.9 and 228.9.

-

Compare the experimentally determined exact mass with the theoretical value (227.94221 Da) to confirm the elemental composition.

-

-

Corroborative Spectroscopic Data

While MS confirms the molecular weight, other spectroscopic methods are essential to validate the overall structure, which in turn validates the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity of the molecule.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~11.5 | Singlet, 1H (phenolic -OH) |

| ~10.2 | Singlet, 2H (aldehyde -CHO) | |

| ~8.1 | Singlet, 2H (aromatic C-H) | |

| ¹³C NMR | ~190-195 | Aldehyde Carbonyl (C=O) |

| ~160-165 | Aromatic Carbon (C-OH) | |

| ~130-140 | Aromatic Carbons (C-H) | |

| ~115-125 | Aromatic Carbons (C-Br, C-CHO) |

Note: Predicted shifts. Actual values may vary based on solvent and instrument.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for this compound.

-

~3200-3400 cm⁻¹ : Broad peak, characteristic of the O-H (hydroxyl) stretching vibration.

-

~1650-1700 cm⁻¹ : Strong, sharp peak, characteristic of the C=O (aldehyde carbonyl) stretching vibration.

-

~2720-2820 cm⁻¹ : Two weak peaks, characteristic of the C-H stretch of an aldehyde.

-

~1550-1600 cm⁻¹ : Peaks corresponding to C=C stretching in the aromatic ring.

Synthesis Overview

This compound is typically synthesized via the selective oxidation of a precursor molecule. A common method involves the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol using an oxidizing agent like manganese dioxide (MnO₂).[5]

Caption: General synthetic pathway to the title compound.

This process requires careful control of reaction conditions to achieve selective oxidation of the two hydroxymethyl groups to aldehydes without affecting other parts of the molecule. The successful synthesis must be confirmed using the analytical techniques described above, with mass spectrometry serving as the definitive check of the product's molecular weight.

Conclusion

The molecular weight of this compound (229.03 g/mol ) is a fundamental property that serves as the starting point for its scientific use. This guide has contextualized this value, demonstrating that its importance extends from ensuring stoichiometric accuracy in synthesis to its definitive verification through mass spectrometry. The integration of MS with other spectroscopic techniques like NMR and IR provides a self-validating system for structural confirmation, ensuring the integrity of research and development activities that employ this versatile chemical precursor.

References

-

PubChem Compound Summary for CID 5260206, this compound. National Center for Biotechnology Information. [Link]

-

Kargar, H. et al. (2001). This compound. ResearchGate. [Link]

-

Sharma, S. et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

Sources

- 1. 1,3-Benzenedicarboxaldehyde, 5-broMo-2-hydroxy- | 109517-99-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H5BrO3 | CID 5260206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: From Synthesis to Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in coordination chemistry and materials science. We will delve into its historical context, detailed synthesis protocols, structural characterization, and primary applications, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound (also known as 2,6-Diformyl-4-bromophenol or 5-bromo-2-hydroxyisophthalaldehyde) is an aromatic organic compound with the chemical formula C₈H₅BrO₃.[1] Its molecular structure, featuring a phenol backbone flanked by two aldehyde functional groups and substituted with a bromine atom, makes it a highly versatile precursor.

The strategic positioning of the hydroxyl and aldehyde groups allows it to function as an exceptional ligand precursor. It is most renowned for its role in the synthesis of "Robson-type" macrocyclic ligands, which are compartmental ligands capable of coordinating to two or more metal ions in close proximity.[2][3] This ability to generate bi- and multinuclear metal complexes underpins its importance in fields ranging from bioinorganic chemistry to catalysis and magnetic materials.

Historical Context and Discovery

While a singular "discovery" event is not well-documented, the scientific importance of this compound emerged from the pioneering work in macrocyclic chemistry. Its utility was prominently established through its use as a critical starting material for Robson-type ligands, a field of study that gained significant traction in the latter half of the 20th century.[2][3]

Key synthetic methodologies were reported in the 1980s and 1990s, solidifying its accessibility and use within the research community.[2][3] Publications by researchers such as Pilkington, Robson, and Fenton have highlighted the compound's role in advancing the design of complex multinuclear metal complexes.[2][3]

Synthesis Methodology: A Controlled Oxidation Pathway

The most reliable and commonly cited synthesis for this compound involves the selective oxidation of a diol precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol. This method provides a high degree of control and yields the desired dialdehyde without significant over-oxidation to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

-

Starting Material : The choice of 4-bromo-2,6-bis(hydroxymethyl)phenol is strategic. This precursor already contains the core brominated phenol structure with hydroxylmethyl groups at the precise locations (positions 2 and 6) required for oxidation into the target dialdehyde.

-

Oxidizing Agent : Manganese dioxide (MnO₂) is the oxidant of choice for this transformation.[3] As a mild and selective heterogeneous oxidizing agent, MnO₂ is particularly effective for converting benzylic alcohols to aldehydes. Its insolubility in the reaction medium simplifies the workup process, as it can be easily removed by filtration, thus preventing contamination of the final product. This selectivity is crucial to avoid the formation of unwanted dicarboxylic acid byproducts.

-

Reaction Conditions : The reaction is typically conducted in a chlorinated solvent such as chloroform (CHCl₃) under reflux.[3] The elevated temperature provided by refluxing is necessary to overcome the activation energy of this heterogeneous reaction. Chloroform serves as an effective solvent for the organic starting material while remaining inert to the oxidizing conditions.

Synthesis Workflow Diagram

Caption: Synthetic pathway from diol precursor to the target dialdehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and verified literature methods.[3] It represents a self-validating system for producing high-purity material.

Reagents and Equipment:

-

4-bromo-2,6-bis(hydroxymethyl)phenol (40 g, 0.17 mol)

-

Manganese dioxide (MnO₂) (232 g, 2.66 mol)

-

Chloroform (CHCl₃) (1 L for reaction, 200 mL for washing)

-

Round-bottom flask (2 L) with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup : To a 2 L round-bottom flask, add 4-bromo-2,6-bis(hydroxymethyl)phenol (40 g) and chloroform (1 L).

-

Addition of Oxidant : Add manganese dioxide (232 g) to the solution.

-

Reflux : Heat the resulting mixture to reflux with vigorous stirring. Maintain reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration : After 48 hours, cool the mixture to room temperature. Filter the solution to remove the solid MnO₂ and other manganese salts.

-

Washing : Wash the collected solid twice with 100 mL portions of chloroform to recover any adsorbed product.

-

Solvent Evaporation : Combine the washings with the original filtrate. Evaporate the combined solution under reduced pressure using a rotary evaporator.

-

Product Isolation : The evaporation will yield a yellow solid, which is the desired this compound.

-

Yield : The expected yield is approximately 22 g (55%).[3] For analytical purity, crystals can be obtained by slow evaporation from a chloroform solution.

Physicochemical Properties and Structural Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| CAS Number | 109517-99-9 | [1] |

| Appearance | Yellow Solid | [3] |

Spectroscopic and Crystallographic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. In CDCl₃, typical signals appear at approximately δ 11.55 (s, 1H, -OH), 10.20 (s, 2H, -CHO), and 8.07 (s, 2H, Ar-H).[3] The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde groups.

-

X-ray Crystallography : Single-crystal X-ray diffraction studies have confirmed the planar structure of the molecule. The crystal structure is stabilized by both intra- and intermolecular hydrogen bonds between the hydroxyl and aldehyde oxygen atoms.[2][3]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthon in coordination and supramolecular chemistry.

-

Robson-Type Ligands : Its most significant application is as a precursor to compartmental macrocyclic ligands through condensation reactions with diamines.[2][3] These ligands are instrumental in creating bimetallic complexes where the two metal centers can exhibit unique magnetic or catalytic properties due to their proximity.

-

Schiff Base Chemistry : The aldehyde groups readily react with primary amines to form Schiff bases.[4][5] These Schiff base ligands and their metal complexes are widely investigated for their potential catalytic activity, and antibacterial and antifungal properties.[4]

-

Materials Science : The rigid, planar structure and functional groups make it a candidate for building blocks in the synthesis of porous organic frameworks and other advanced materials.

Conclusion

This compound is a compound of significant academic and research interest. Its well-established synthesis provides a reliable route to a valuable precursor for advanced ligand design. The ability to generate sophisticated multinuclear metal complexes ensures its continued relevance in the development of new catalysts, magnetic materials, and biologically active compounds. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this important chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

-

Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Crystallographic Communications, E57(8), o884-o885. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Shaheer, M., Garg, N., Aftab, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

-

Shaheer, M., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

-

Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. International Union of Crystallography. Retrieved from [Link]

-

Takjoo, R., et al. (2013). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C8H5BrO3 | CID 5260206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a polysubstituted aromatic compound, presents a unique case study in chemical reactivity, particularly concerning its two aldehyde functionalities. The strategic placement of a hydroxyl group ortho to both formyl groups, combined with the electronic influence of a bromine atom, establishes a nuanced landscape of reactivity. This guide provides a comprehensive exploration of the factors governing the differential reactivity of the aldehyde groups, underpinned by an understanding of intramolecular hydrogen bonding, electronic effects, and steric considerations. We will delve into the mechanistic basis for selective mono-functionalization and present detailed protocols for achieving such transformations, offering valuable insights for the strategic design of synthetic routes in medicinal chemistry and materials science.

Molecular Architecture and Key Structural Features

This compound, also known as 5-bromo-2-hydroxyisophthalaldehyde, possesses a planar structure characterized by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a bromine atom at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | Yellow solid |

| IUPAC Name | This compound |

| CAS Number | 109517-99-9 |

The most critical structural feature influencing the reactivity of the aldehyde groups is the presence of the ortho-hydroxyl group. X-ray crystallographic studies have confirmed the existence of intramolecular hydrogen bonds between the hydroxyl proton and the oxygen atoms of both aldehyde groups.[1][2] This creates two pseudo-six-membered rings, significantly impacting the electron density and accessibility of the formyl groups.

Caption: Intramolecular hydrogen bonding in this compound.

Unraveling the Differential Reactivity of the Aldehyde Groups

The two aldehyde groups in this compound are chemically non-equivalent due to the asymmetric electronic environment created by the substituents on the benzene ring. The differential reactivity is a result of a delicate interplay of several factors:

2.1. The Dominant Role of Intramolecular Hydrogen Bonding

The intramolecular hydrogen bonds are the primary determinants of the differential reactivity. The hydrogen bond between the hydroxyl group and an aldehyde's carbonyl oxygen reduces the electrophilicity of the carbonyl carbon. This is because the hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

Since both aldehyde groups are engaged in hydrogen bonding with the single hydroxyl group, it is the strength of these hydrogen bonds that dictates the extent of deactivation. While crystallographic data suggests a symmetric interaction in the solid state, in solution, a dynamic equilibrium likely exists where the proton may be more closely associated with one oxygen over the other, or rapidly shuttling between them. However, for the purpose of understanding reactivity towards an incoming nucleophile, it is reasonable to assume that both aldehyde groups are significantly deactivated compared to a similar dicarbaldehyde without the ortho-hydroxyl group.

2.2. Electronic Effects of Substituents

The electronic nature of the substituents on the aromatic ring further modulates the electrophilicity of the aldehyde carbons.

-

Hydroxyl Group (-OH): This is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The overall effect is electron donation to the ring, which tends to decrease the electrophilicity of the aldehyde carbons.

-

Bromo Group (-Br): This is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). The inductive effect is generally stronger, leading to a net withdrawal of electron density from the ring.

-

Aldehyde Groups (-CHO): These are strong electron-withdrawing groups through both induction (-I effect) and resonance (-M effect).

The bromine atom is situated meta to both aldehyde groups. Its electron-withdrawing inductive effect will have a more pronounced impact on the closer aldehyde group (at C3) than the one at C1. However, the most significant electronic influence comes from the powerful resonance donation of the hydroxyl group.

2.3. Steric Hindrance

The steric environment around each aldehyde group is essentially identical, with the flanking hydroxyl group and a C-H bond. Therefore, steric hindrance is not expected to be a major factor in differentiating the reactivity of the two aldehyde groups.

2.4. The Verdict: Which Aldehyde is More Reactive?

Considering the combined effects, the differential reactivity is subtle. The intramolecular hydrogen bonding deactivates both aldehyde groups. The electron-withdrawing bromine atom, being meta to both, will have a minor differentiating effect. However, any subtle asymmetry in the strength of the hydrogen bonds in the transition state of a reaction will be the deciding factor.

Without specific kinetic or computational data for this molecule, a definitive a priori prediction is challenging. However, in many reactions involving 2-hydroxyisophthalaldehydes, selective mono-functionalization is achievable, suggesting that a sufficient reactivity difference exists to be exploited under controlled conditions.

Caption: Key factors governing the differential reactivity of the aldehyde groups.

Strategies for Selective Mono-functionalization

Achieving selective reaction at one of the two aldehyde positions is a key synthetic challenge. The choice of reagents, reaction conditions, and strategy can lead to the desired mono-substituted product.

3.1. Kinetic vs. Thermodynamic Control

The principles of kinetic and thermodynamic control can be applied to selective reactions of this compound.

-

Kinetic Control: At lower temperatures, the reaction is likely to be irreversible, and the product that is formed faster (the kinetic product) will predominate. This usually corresponds to the reaction at the more electrophilic aldehyde group (the one with the weaker hydrogen bond interaction in the transition state).

-

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration. The more stable product (the thermodynamic product) will then be the major isomer. The stability of the product can be influenced by factors such as steric interactions and the electronic nature of the newly formed group.

3.2. Experimental Protocols for Selective Reactions

The following protocols are based on established methods for the selective mono-functionalization of 2-hydroxyisophthalaldehyde derivatives and can be adapted for this compound.

Protocol 1: Selective Mono-Oxime Formation

This protocol aims to form a mono-oxime, a common intermediate in organic synthesis.

-

Dissolution: Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: At room temperature, add a solution of one equivalent of hydroxylamine hydrochloride and one equivalent of a mild base (e.g., sodium acetate or pyridine) in the same solvent dropwise to the aldehyde solution with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the formation of the mono-oxime and minimize the formation of the di-oxime.

-

Work-up: Once the reaction is complete (typically after a few hours), pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure mono-oxime.

Protocol 2: Selective Mono-Schiff Base (Imine) Synthesis

The formation of a mono-imine is a crucial step in the synthesis of various ligands and biologically active molecules.

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound in an appropriate solvent like absolute ethanol or toluene.

-

Amine Addition: Add one equivalent of the desired primary amine to the solution. The choice of amine can influence the selectivity.

-

Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive amines, gentle heating may be required. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

3.3. Protecting Group Strategy

An alternative and often more robust approach to achieve selective mono-functionalization is to use a protecting group strategy. This involves selectively protecting one aldehyde group, performing the desired reaction on the other, and then deprotecting the first aldehyde.

Protocol 3: Selective Mono-protection as an Acetal